molecular formula C16H14ClN3O3S B12193368 N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B12193368
M. Wt: 363.8 g/mol
InChI Key: DBCFCPZLYWYBSI-UHFFFAOYSA-N
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Description

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic small molecule featuring a 1,3-thiazole core substituted with a 3-chlorobenzyl group at the 5-position and an acetamide side chain at the 2-position. The acetamide moiety is further modified with a 2,5-dioxopyrrolidin-1-yl group, introducing a cyclic diketone structure that may enhance hydrogen-bonding interactions and influence pharmacokinetic properties.

Properties

Molecular Formula

C16H14ClN3O3S

Molecular Weight

363.8 g/mol

IUPAC Name

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide

InChI

InChI=1S/C16H14ClN3O3S/c17-11-3-1-2-10(6-11)7-12-8-18-16(24-12)19-13(21)9-20-14(22)4-5-15(20)23/h1-3,6,8H,4-5,7,9H2,(H,18,19,21)

InChI Key

DBCFCPZLYWYBSI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the thiazole derivative.

    Attachment of the Pyrrolidinone Moiety: The final step involves the acylation of the thiazole derivative with a pyrrolidinone acetic acid derivative under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group under hydrogenation conditions.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
The compound has been synthesized and evaluated for its antitumor properties. Research indicates that derivatives of thiazole compounds exhibit significant activity against various cancer cell lines. The thiazole moiety is known for its role in biological processes, making it a valuable structure in the development of anticancer agents.

Mechanism of Action
The mechanism of action involves the compound's interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and influencing cellular processes such as signal transduction pathways. This interaction can lead to apoptosis in cancer cells, making it a candidate for therapeutic development.

Neurobiology

Neuroprotective Properties
Recent studies have highlighted the potential neuroprotective effects of compounds similar to N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide. These compounds can modulate neurotransmitter systems and have been studied for their roles in neurodegenerative diseases. For instance, compounds that interact with NMDA receptors may help prevent excitotoxicity linked to conditions like Alzheimer's disease .

Antioxidant Activity
Research indicates that certain derivatives can exhibit antioxidant properties, which are crucial in protecting neuronal cells from oxidative stress. This is particularly relevant in the context of neurodegenerative disorders where oxidative damage plays a significant role .

Several studies have documented the effects of thiazole derivatives on various biological systems:

  • Antitumor Studies : A series of experiments demonstrated that thiazole derivatives could inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : Investigations into the neuroprotective potential revealed that these compounds could reduce neuronal damage in models of oxidative stress, suggesting their utility in treating neurodegenerative diseases.

Mechanism of Action

The mechanism by which N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The thiazole ring and chlorobenzyl group are likely involved in key interactions with the molecular target, while the pyrrolidinone moiety may enhance the compound’s binding affinity or specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, differing primarily in substituents on the thiazole ring and the acetamide side chain. Below is a comparative analysis:

Table 1. Structural and Functional Comparison of Thiazole-Based Acetamides

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes Reference
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide C16H15ClN3O3S 364.82 g/mol 3-chlorobenzyl, 2,5-dioxopyrrolidinyl acetamide Hypothesized kinase/enzyme inhibition*
2-Chloro-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]acetamide (4b) C12H10Cl2N2OS 317.19 g/mol 3-chlorobenzyl, chloroacetamide Anti-cancer activity (IC50 values not reported)
SirReal2 C22H20N4OS2 444.55 g/mol Naphthalen-1-ylmethyl, pyrimidinylsulfanyl SIRT2 inhibitor (IC50 = 0.14 µM)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C10H6ClF2N2O2 272.62 g/mol 5-chloro-thiazole, 2,4-difluorobenzamide PFOR enzyme inhibition (structural analog of nitazoxanide)

Key Observations:

Substituent Effects on Activity :

  • The 3-chlorobenzyl group (common in compounds 4b and the target) is associated with anti-cancer activity, likely due to enhanced lipophilicity and membrane permeability .
  • The 2,5-dioxopyrrolidinyl group in the target compound introduces a rigid, polar moiety that may improve target binding via hydrogen bonding, contrasting with the simpler chloroacetamide in 4b.

Biological Targets :

  • SirReal2 () inhibits SIRT2, a NAD+-dependent deacetylase, via its pyrimidinylsulfanyl side chain . The target’s dioxopyrrolidinyl group could similarly modulate enzyme interactions but requires validation.
  • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () inhibits pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism, via its fluorinated benzamide group .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for 4b (), where 5-(3-chlorobenzyl)-1,3-thiazol-2-amine reacts with 2-(2,5-dioxopyrrolidin-1-yl)acetyl chloride.

Physicochemical Properties :

  • The higher molecular weight (364.82 g/mol) and polar surface area of the target compound compared to 4b (317.19 g/mol) suggest reduced membrane permeability but improved solubility in aqueous environments.

Research Findings and Implications

  • Structural Insights : X-ray crystallography (using SHELX programs, as in ) would clarify the conformational preferences of the dioxopyrrolidinyl group and its role in intermolecular interactions (e.g., hydrogen bonding as seen in ) .
  • Biological Potential: The compound’s structural resemblance to SIRT2 inhibitors () and anti-cancer agents () positions it as a candidate for kinase or deacetylase inhibition studies.
  • Optimization Opportunities : Substituting the dioxopyrrolidinyl group with other heterocycles (e.g., pyrimidines or triazoles, as in ) could modulate selectivity and potency .

Biological Activity

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and neurology. This article aims to synthesize existing research findings on the biological activity of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Thiazole Ring : This is achieved by reacting appropriate α-haloketones with thiourea under basic conditions.
  • Introduction of the Chlorobenzyl Group : The thiazole intermediate undergoes nucleophilic substitution with 3-chlorobenzyl chloride.
  • Formation of the Dioxopyrrolidine Moiety : This step involves cyclization reactions with suitable precursors.

These steps yield a product that can be characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity .

Antitumor Activity

Recent studies highlight the antitumor potential of derivatives related to this compound. For instance:

  • Compound Efficacy : A related compound demonstrated significant antitumor activity with an MG-MID GI50 value of 3.903 µM and TGI of 29.10 µM against various cancer cell lines .

The structural modifications in thiazole derivatives have been shown to enhance their cytotoxic effects against tumor cells.

Anticonvulsant Activity

Research has also indicated that compounds with similar structural motifs exhibit anticonvulsant properties. For example:

  • Mechanism of Action : The anticonvulsant activity is often linked to interactions with neuronal voltage-sensitive sodium channels, which are crucial for maintaining neuronal excitability .

In vivo studies using models such as the maximal electroshock (MES) test have shown that these compounds can provide protection against seizures, indicating their potential use in treating epilepsy .

Study on Antitumor Activity

A study published in Current Chemistry Letters evaluated a series of thiazole derivatives for their antitumor properties. Among them, a compound structurally similar to this compound exhibited promising results with low GI50 values across multiple cancer cell lines .

CompoundMG-MID GI50 (µM)TGI (µM)LC50 (µM)
7b3.90329.1057.54

Study on Anticonvulsant Properties

Another study investigated the anticonvulsant effects of various thiazole derivatives. The findings revealed that certain substitutions at the thiazole ring significantly influenced their efficacy in seizure models:

Compound TypeMES Test EfficacyProtection Dose (mg/kg)
3-ChloroanilidesInactive-
Trifluoromethyl DerivativesActive100

This indicates that specific chemical modifications can enhance therapeutic potential against seizures .

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